(Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide
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Description
(Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide is a useful research compound. Its molecular formula is C18H18FN5O2 and its molecular weight is 355.373. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide involves the condensation of 3-fluorobenzaldehyde with ethyl acetoacetate to form 3-fluorocinnamic acid. The acid is then reacted with hydrazine hydrate to form 3-fluorocinnamic acid hydrazide, which is then cyclized with formic acid to form 5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine. The resulting compound is then reacted with ethyl bromoacetate to form ethyl 2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate, which is then hydrolyzed to form (Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide.
Starting Materials
3-fluorobenzaldehyde, ethyl acetoacetate, hydrazine hydrate, formic acid, ethyl bromoacetate
Reaction
Condensation of 3-fluorobenzaldehyde with ethyl acetoacetate to form 3-fluorocinnamic acid, Reaction of 3-fluorocinnamic acid with hydrazine hydrate to form 3-fluorocinnamic acid hydrazide, Cyclization of 3-fluorocinnamic acid hydrazide with formic acid to form 5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine, Reaction of 5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine with ethyl bromoacetate to form ethyl 2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate, Hydrolysis of ethyl 2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate to form (Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide
properties
IUPAC Name |
(Z)-N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c1-2-4-16(25)20-7-8-24-17-15(10-22-24)18(26)23(12-21-17)11-13-5-3-6-14(19)9-13/h2-6,9-10,12H,7-8,11H2,1H3,(H,20,25)/b4-2- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMOUJAZBDOPNL-RQOWECAXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide |
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